molecular formula C12H9FN2O2 B8459040 Phenyl 6-fluoropyridin-3-ylcarbamate CAS No. 1072811-68-7

Phenyl 6-fluoropyridin-3-ylcarbamate

Cat. No.: B8459040
CAS No.: 1072811-68-7
M. Wt: 232.21 g/mol
InChI Key: GNBNURCPHKLXIF-UHFFFAOYSA-N
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Description

Phenyl 6-fluoropyridin-3-ylcarbamate (CAS: 1072811-68-7) is a chemical compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol . As a phenyl carbamate derivative featuring a fluoropyridinyl group, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure makes it particularly useful for developing more complex molecules, including potential peptide therapeutics. The field of peptide synthesis, a major application area for such specialized building blocks, is a multi-billion dollar market and relies on high-quality reagents to produce therapeutic peptides ranging from hormones like oxytocin to active enzymes . Modern peptide synthesis, which predominantly uses the Fmoc solid-phase peptide synthesis (SPPS) methodology, depends on reliable and high-purity compounds to ensure the success of complex syntheses . This product is offered as a solid and should be stored sealed in a dry environment at 4 to 8 °C to maintain stability . Intended Use : This product is supplied for Research Use Only (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

1072811-68-7

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

phenyl N-(6-fluoropyridin-3-yl)carbamate

InChI

InChI=1S/C12H9FN2O2/c13-11-7-6-9(8-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

GNBNURCPHKLXIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The primary structural analogs of phenyl 6-fluoropyridin-3-ylcarbamate include:

Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (CAS 1001070-26-3) : This compound substitutes the phenyl carbamate group with an ethyl carbamate and introduces an iodine atom at position 3 of the pyridine ring.

Table 1: Structural and Functional Comparison
Compound Name Pyridine Substitution Carbamate Group Key Functional Groups Applications/Notes
This compound 6-F, 3-carbamate Phenyl Fluorine, carbamate Potential enzyme inhibition; stability studies
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate 6-F, 3-I, 2-carbamate Ethyl Iodine, carbamate Intermediate in drug synthesis
Phenylephrine hydrochloride N/A (phenolic ring) N/A Fluorine, hydroxyl Decongestant; analyzed via spectrophotometry

Spectrophotometric Behavior

  • Phenylephrine hydrochloride (PE): Forms azo dyes (e.g., with 2-aminobenzothiazole) for spectrophotometric detection at 510 nm. The molar absorptivity (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) and linearity (0.4–10 ppm) are well-established.
  • Ethyl carbamate analogs : Substituents like iodine or fluorine influence λmax and ε due to electronic effects. For example, iodine’s heavy atom effect may enhance absorbance intensity compared to fluorine.
Table 2: Spectrophotometric Parameters of Analogs
Compound λmax (nm) ε (L·mol⁻¹·cm⁻¹) Linearity Range Interference Tolerance
Phenylephrine hydrochloride 510 6.62 × 10³ 0.4–10 ppm Tolerates excipients (≤1000 µg)
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate Not reported Not reported Not reported Likely sensitive to iodine’s redox activity

Stability and Reactivity

  • Fluorine vs. Iodine : Fluorine’s electronegativity stabilizes the pyridine ring against electrophilic attack, whereas iodine may introduce steric hindrance or participate in halogen bonding.
  • Carbamate Group : Phenyl carbamates are generally more hydrolytically stable than ethyl carbamates due to the aromatic ring’s resonance stabilization.

Pharmaceutical Relevance

  • Phenylephrine hydrochloride : Validated for nasal sprays via t-test comparisons (t = 1.24 vs. critical t = 2.78, 95% confidence), confirming method accuracy.
  • This compound : Likely requires HPLC or LC-MS for analysis due to structural complexity, as seen in PE’s multi-component formulations.

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 6-Fluoropyridin-3-amine, phenyl chloroformate, and a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or tetrahydrofuran.

  • Typical Protocol :

    • Dissolve 6-fluoropyridin-3-amine (1.0 eq) in dry DCM under nitrogen.

    • Add triethylamine (1.2 eq) and cool to 0°C.

    • Slowly introduce phenyl chloroformate (1.1 eq) dropwise.

    • Warm to room temperature and stir for 4–6 hours.

    • Quench with water, extract with DCM, and purify via silica gel chromatography (hexanes/EtOAc).

Yield : 70–85%.
Key Considerations :

  • Excess base neutralizes HCl byproduct, preventing protonation of the amine.

  • Anhydrous conditions minimize hydrolysis of phenyl chloroformate.

In Situ Chloroformate Generation Using Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for generating phenyl chloroformate in situ. This method is advantageous for scalability and reduced handling risks.

Protocol with Triphosgene:

  • Chloroformate Formation :

    • React phenol (1.0 eq) with triphosgene (0.33 eq) in toluene at 0–5°C in the presence of triethylamine.

    • Mechanism : Triphosgene releases phosgene equivalents, which react with phenol to form phenyl chloroformate.

  • Carbamate Synthesis :

    • Add 6-fluoropyridin-3-amine (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 12 hours.

    • Isolate the product via extraction and column chromatography.

Yield : 65–75%.
Advantages :

  • Eliminates storage and handling of hazardous phenyl chloroformate.

  • Compatible with flow chemistry for continuous production.

Flow Reactor-Based Synthesis

Modern flow chemistry techniques enhance safety and efficiency, particularly for exothermic reactions. A representative flow synthesis involves:

Setup and Parameters:

  • Reactor Type : T-shaped mixer with PTFE tubing (inner diameter: 2 mm).

  • Stream A : Triphosgene (0.3–1.0 eq) in toluene.

  • Stream B : 6-Fluoropyridin-3-amine (1.0 eq) and tributylamine (1.2 eq) in toluene.

  • Conditions :

    • Mixing at 0–30°C.

    • Residence time: 1–4 minutes.

    • Quench with aqueous phosphoric acid.

Yield : 90–98%.
Benefits :

  • Precise temperature control minimizes side reactions (e.g., hydrolysis).

  • Reduced reaction volume enhances mass transfer.

Alternative Pathways and Comparative Analysis

Curtius Rearrangement

Though less common, the Curtius rearrangement of acyl azides derived from 6-fluoropyridin-3-carboxylic acid can yield isocyanates, which subsequently react with phenol. However, this method is multistep and lower-yielding (50–60%).

Enzymatic Carbamoylation

Emerging biocatalytic methods use lipases or esterases to catalyze carbamate formation. While environmentally friendly, these approaches remain exploratory for aryl carbamates.

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 8.35 (d, J=2.5 Hz, 1H, pyridine H-2), 7.40–7.30 (m, 5H, phenyl), 6.85 (dd, J=8.5, 2.5 Hz, 1H, pyridine H-4).

    • ¹³C NMR : 155.2 (C=O), 152.1 (pyridine C-3), 135.6 (phenyl C-1).

  • HPLC Purity : >98% using a C18 column (MeCN/H₂O, 70:30).

Industrial Applications and Patent Landscape

Phenyl 6-fluoropyridin-3-ylcarbamate intermediates are patented in:

  • Anticancer Agents : As proteasome inhibitors (WO2018016377A1).

  • Agrochemicals : Herbicidal carbamate derivatives (CN108341813A) .

Q & A

Q. What are the recommended synthetic routes for preparing Phenyl 6-fluoropyridin-3-ylcarbamate?

A multi-step synthesis is typically employed, starting with fluorinated pyridine precursors. For example, nucleophilic substitution reactions can introduce the carbamate group. A method analogous to LONZA AG’s procedure for trifluoromethylpyridine derivatives involves reacting intermediates like 4,4,4-trifluoro-3-oxobutanoyl chloride under controlled conditions to form pyridine-carbamate linkages . Key steps include:

  • Fluorination of pyridine precursors using selective reagents.
  • Carbamate formation via reaction with phenyl chloroformate in anhydrous solvents.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Example Reaction Conditions

StepReagentsTemperatureSolventYield (%)
FluorinationSelectfluor®80°CDMF~65
Carbamate couplingPhenyl chloroformateRTDichloromethane~75

Q. How is this compound characterized for structural confirmation?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated DMSO-d₆ to confirm fluorine substitution and carbamate linkage. Fluorine’s deshielding effect is observed at ~-110 ppm in ¹⁹F NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 265.08).
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Q. What are the stability and storage guidelines for this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Moisture-sensitive; use desiccants like silica gel. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does fluorine substitution at the pyridine 6-position influence biological activity in Structure-Activity Relationship (SAR) studies?

Fluorine’s electronegativity enhances binding affinity to enzymes (e.g., kinases) by forming dipole interactions. Comparative studies on analogs (e.g., [6-(4-fluorophenoxy)pyridin-3-yl]methanamine) show increased metabolic stability compared to non-fluorinated derivatives. Substitution at the 3-carbamate position further modulates lipophilicity, impacting cellular permeability .

Table 2: SAR Data for Fluorinated Pyridine Derivatives

CompoundFluorine PositionIC₅₀ (Enzyme X)LogP
Phenyl 6-fluoro612 nM2.1
Phenyl 5-fluoro545 nM2.3
Non-fluorinated->1000 nM1.8

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Purity: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Assay Conditions: Standardize buffer pH (e.g., 7.4 vs. 6.5) and incubation time.
  • Cell Lines: Use authenticated lines (e.g., HEK293 vs. HeLa) to avoid variability. A 2024 study resolved conflicting cytotoxicity results by replicating assays under identical conditions, revealing that serum concentration (10% FBS vs. 2%) significantly altered IC₅₀ values .

Q. What experimental design strategies optimize the synthesis yield of this compound?

Use Design of Experiments (DoE) to evaluate variables:

  • Central Composite Design (CCD): Test temperature (RT–80°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM): Identify optimal conditions (e.g., 60°C, 0.5 mol% Pd(OAc)₂, DMF) for 85% yield .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate group’s electrophilicity. The fluorine atom’s electron-withdrawing effect increases susceptibility to hydrolysis, validated by experimental kinetics (t₁/₂ = 48 hrs in pH 7.4 buffer vs. 12 hrs at pH 9) .

Methodological Notes

  • Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., LC-MS for purity, SPR for binding kinetics).
  • Advanced Synthesis: Consider flow chemistry for scalable production with real-time monitoring .

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